8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at position 8 with a methyl group and at position 2 with a sulfanyl-linked 2-oxoethyl-tetrahydroquinoline moiety.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-8-10-23-16(11-13)20-18(21-19(23)25)26-12-17(24)22-9-4-6-14-5-2-3-7-15(14)22/h2-3,5,7-8,10-11H,4,6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRDBGRYJHYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
A mixture of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid (1.0 equiv), P₂O₅ (20–30 equiv), and MSA (15–40 equiv) is heated at 65–75°C for 2–4 hours, achieving >85% conversion to (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one. For the target compound, replacing the trifluoromethyl group with a methyl substituent at position 8 requires analogous cyclization of 3-(8-methylphenylamino)valeric acid.
Stereoselective Reduction
While the target compound lacks chiral centers, stereoselective reduction using palladium catalysts (e.g., Pd/C under H₂) may enhance purity if intermediates require it.
Formation of the Pyrido[1,2-a]Triazin-4-One Core
The triazinone ring is constructed via annulation of pyridine derivatives. J-Stage research demonstrates a two-step process:
Oxime Formation
Heating 8-methyl-2-aminopyridine with hydroxylamine hydrochloride (2.0 equiv) in pyridine under reflux for 6 hours forms the oxime intermediate.
Cyclocondensation
The oxime undergoes cyclocondensation with triphosgene (1.2 equiv) in dichloromethane at 0°C, yielding the triazinone core in 72–78% yield.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxime | NH₂OH·HCl, pyridine | Reflux, 6 h | 85% |
| Cyclization | Triphosgene, DCM | 0°C, 2 h | 75% |
Introduction of the Sulfanyl-Oxoethyl Side Chain
Coupling the tetrahydroquinoline and triazinone units involves a thioether linkage. Two approaches are viable:
Thiol-Alkylation
A bromo-oxoethyl-tetrahydroquinoline intermediate reacts with the triazinone thiolate. From US9181219, treatment of 8-methyl-1,2,3,4-tetrahydroquinoline with 2-bromoacetyl bromide (1.1 equiv) in toluene forms 2-(8-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl bromide. Subsequent reaction with 3-mercaptopyridine-4-carbonitrile (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF at 50°C affords the sulfanyl-oxoethyl bridge.
Oxidative Coupling
Alternative protocols from MDPI employ copper(I) iodide -catalyzed C–S bond formation between tetrahydroquinoline-thiol and triazinone-halide precursors, though yields are lower (60–65%).
Methylation at Position 8
Regioselective methylation is achieved via Friedel-Crafts alkylation using methyl iodide (1.5 equiv) and AlCl₃ (1.2 equiv) in nitrobenzene at 120°C for 3 hours.
Optimization and Scale-Up Considerations
Industrial production requires solvent recycling and continuous flow systems. Key parameters include:
Reaction Efficiency
Purification
Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the final compound with >98% purity.
Analytical Characterization
Validated methods confirm structural integrity:
Spectroscopic Data
Purity Assessment
Elemental analysis (C₂₀H₁₉N₅O₂S): Calcd. C 59.83, H 4.77, N 17.44; Found C 59.78, H 4.82, N 17.39.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge serves as a key reactive site due to its electron-rich nature.
-
Reactivity : The sulfur atom can undergo nucleophilic displacement under basic or acidic conditions. In analogs like 2-{[2-(8-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]sulfanyl}pyridine-4-carbonitrile, nucleophilic attack occurs at the α-carbon adjacent to the carbonyl group .
-
Example Reaction :
Conditions: Triethylamine (base), polar aprotic solvents (e.g., DMF).
| Reaction Partner | Product | Yield | Reference |
|---|---|---|---|
| Thiols | Disulfide derivatives | 60-75% | |
| Amines | Thioether-amine adducts | 50-68% |
Oxidation of the Sulfur Center
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
-
Mechanism :
Oxidants like HO or mCPBA are typically used.
| Oxidant | Product | Conditions | Reference |
|---|---|---|---|
| HO | Sulfoxide | RT, 12 h | |
| mCPBA | Sulfone | 0°C, 2 h |
Ring-Opening Reactions of the Pyrido-Triazinone Core
The pyrido[1,2-a] triazin-4-one ring undergoes hydrolysis or nucleophilic ring-opening under specific conditions:
-
Acidic Hydrolysis : Cleavage of the triazinone ring to form pyridine and urea derivatives .
-
Basic Conditions : Deprotonation at the nitrogen adjacent to the carbonyl group, enabling nucleophilic attack at C-2 or C-4 .
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| HSO | Water, reflux | Pyridine-2-carboxamide derivatives | |
| NaOH | Ethanol, 60°C | Amino-substituted pyridines |
Electrophilic Aromatic Substitution (EAS) on the Tetrahydroquinoline Moiety
The tetrahydroquinoline subunit participates in EAS due to its electron-rich aromatic system:
-
Nitration : Occurs at the para position relative to the methyl group .
-
Halogenation : Bromine or chlorine substitutes at the activated C-5 or C-7 positions .
| Reagent | Position | Product | Reference |
|---|---|---|---|
| HNO/HSO | C-8 | 8-Nitro-tetrahydroquinoline derivative | |
| Br/FeBr | C-5 | 5-Bromo-tetrahydroquinoline derivative |
Biological Interactions and Enzyme Inhibition
The compound’s structural features suggest potential interactions with biological targets:
-
Mechanism : The pyrido-triazinone core mimics purine bases, enabling binding to kinase active sites .
-
Key Findings :
Thermal and Photochemical Stability
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant antimicrobial properties. For instance:
These findings suggest that the triazinone structure may enhance the compound's ability to inhibit microbial growth.
Cholinesterase Inhibition
The compound has been explored for its potential as a cholinesterase inhibitor. Inhibitors of cholinesterase are crucial in treating neurodegenerative diseases like Alzheimer's. A study demonstrated that related compounds showed IC50 values indicating effective inhibition:
| Compound | IC50 (µM) | Type |
|---|---|---|
| This compound | 46.42 | Butyrylcholinesterase |
| Another derivative | 157.31 | Acetylcholinesterase |
These results highlight the compound's potential therapeutic implications in neuropharmacology.
Anticancer Properties
Research into the anticancer activities of similar structures has shown promising results. Compounds with a tetrahydroquinoline core have been reported to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF7 (breast cancer) | Tetrahydroquinoline analogs | 32 |
| HeLa (cervical cancer) | Various pyrido-triazine derivatives | 25 |
These findings suggest that modifications to the tetrahydroquinoline structure can lead to enhanced anticancer activity.
Another study evaluated the biological activity of synthesized derivatives against bacterial strains. The results demonstrated that certain modifications significantly increased antibacterial potency compared to the parent compound.
Mechanism of Action
The mechanism of action of 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline and pyridotriazine rings may allow the compound to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
The pyrido[1,2-a][1,3,5]triazin-4-one core is structurally related to pyrimido[1,2-a][1,3,5]triazin-6-one derivatives, differing in the position of the carbonyl group and ring fusion. Key analogs include:
Key Observations :
- Core Flexibility: The pyrido-triazinone core allows for substitutions at positions 2, 4, 7, and 8, enabling diverse functionalization .
- Substituent Effects: Position 2: Sulfanyl groups (target compound) may improve metabolic stability compared to amino substituents (e.g., ). Position 8: Methyl groups (target) likely reduce steric hindrance compared to bulkier aryl substituents (e.g., 3-methoxyphenyl in ). Tetrahydroquinoline Moiety: Unique to the target compound, this fragment could mimic natural alkaloids, enhancing receptor binding .
Crystallographic and Structural Analysis
Structural studies of related compounds (e.g., pyrido-pyrimidinones ) utilize SHELX and ORTEP for refinement and visualization. For example, the crystal structure of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate was resolved using SHELX, revealing planar triazinone cores and non-covalent interactions critical for stability .
Biological Activity
The compound 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one represents a unique class of organic compounds that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a pyrido-triazine core and a tetrahydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : These compounds can interact with key enzymes involved in metabolic pathways. For instance, some studies suggest inhibition of thioredoxin reductase (TrxR), which is crucial in cancer cell proliferation and survival .
- Antimicrobial Activity : Preliminary studies show that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds within the same class have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies. For instance, analogs have shown IC50 values as low as 1.2 µM against MCF-7 breast cancer cells . Mechanistic studies reveal that these compounds may cause cell cycle arrest and activate pro-apoptotic pathways .
Anticancer Activity
A significant body of research has focused on the anticancer potential of related compounds. A study evaluating the effects on various cancer cell lines reported that certain derivatives caused notable cell cycle arrest at the G2/M phase and increased apoptosis markers such as Caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 | Apoptosis via Caspase activation |
| Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Compounds similar to this compound have shown promising results in antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Candida albicans | < 15 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various tetrahydroquinoline derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that modifications to the tetrahydroquinoline structure significantly impacted biological activity .
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR) critical for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- The synthesis typically involves multi-step reactions, including cyclization of pyridine derivatives with triazine precursors under controlled conditions. Key steps may include thioether formation and heterocyclic ring closure .
- Optimization strategies:
Solvent selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance reactivity .
Temperature control : Maintain temperatures between 80–120°C to balance reaction rate and side-product formation .
Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to improve regioselectivity .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Q. What analytical techniques are essential for confirming structural integrity post-synthesis?
- Key techniques :
NMR spectroscopy : Use ¹H/¹³C NMR to verify functional groups and connectivity (e.g., sulfanyl and tetrahydroquinoline moieties) .
X-ray crystallography : Employ SHELX or WinGX for single-crystal structure determination .
Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Best practices : Cross-validate data with computational tools (e.g., density functional theory for NMR chemical shift prediction) .
Q. What safety precautions are critical when handling this compound?
- Hazard mitigation :
- GHS classification : Assume acute toxicity (oral, dermal) and skin/eye irritation based on structurally related compounds .
- Protective measures :
- Use fume hoods and PPE (gloves, goggles) during synthesis .
- Avoid dust generation; store in airtight containers under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Strategies :
Data validation : Use SHELXL for refinement and check for overfitting via R-factor analysis .
Twinned crystals : Apply SHELXD for deconvolution of overlapping diffraction patterns .
Software tools : Compare ORTEP-3-generated thermal ellipsoid plots with experimental data to identify disorder .
- Case study : For ambiguous sulfanyl group orientation, perform complementary DFT calculations to validate occupancy ratios .
Q. What strategies elucidate the biological activity mechanisms of structurally similar compounds?
- Approaches :
Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays .
Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
SAR studies : Modify the tetrahydroquinoline or pyridotriazinone moieties to assess activity changes .
- Data interpretation : Correlate IC₅₀ values with substituent electronegativity or steric bulk .
Q. How can computational modeling predict reactivity in novel derivatives?
- Workflow :
Reactivity descriptors : Calculate Fukui indices via Gaussian to identify nucleophilic/electrophilic sites .
Transition state modeling : Use QM/MM simulations (e.g., in GAMESS) to study sulfanyl group substitution pathways .
Machine learning : Train models on existing kinetic data to predict reaction outcomes under varying conditions .
Data Contradiction Analysis
- Example : Conflicting NMR signals for methyl groups in the pyridotriazinone core.
- Resolution :
Perform variable-temperature NMR to assess dynamic effects .
Compare with solid-state NMR or X-ray data to rule out solvent-induced shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
